molecular formula C18H21N3O4 B6664789 1-[2-[1H-indole-6-carbonyl(methyl)amino]acetyl]piperidine-3-carboxylic acid

1-[2-[1H-indole-6-carbonyl(methyl)amino]acetyl]piperidine-3-carboxylic acid

Cat. No.: B6664789
M. Wt: 343.4 g/mol
InChI Key: KGVSFCOJYQMGEI-UHFFFAOYSA-N
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Description

1-[2-[1H-indole-6-carbonyl(methyl)amino]acetyl]piperidine-3-carboxylic acid is a complex organic compound that features an indole moiety, a piperidine ring, and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[2-[1H-indole-6-carbonyl(methyl)amino]acetyl]piperidine-3-carboxylic acid typically involves multiple steps, starting with the preparation of the indole derivative. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions . The resulting indole derivative can then be further functionalized to introduce the carbonyl and amino groups.

The piperidine ring can be synthesized through various methods, including the reduction of pyridine derivatives or the cyclization of appropriate precursors. The final step involves the coupling of the indole derivative with the piperidine ring, typically using carboxylic acid activation methods such as the use of carbodiimides (e.g., EDCI) to form the amide bond .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reaction conditions.

Chemical Reactions Analysis

Types of Reactions

1-[2-[1H-indole-6-carbonyl(methyl)amino]acetyl]piperidine-3-carboxylic acid can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole moiety can lead to the formation of indole-3-carboxylic acid derivatives .

Scientific Research Applications

1-[2-[1H-indole-6-carbonyl(methyl)amino]acetyl]piperidine-3-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[2-[1H-indole-6-carbonyl(methyl)amino]acetyl]piperidine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The indole moiety is known to interact with various receptors and enzymes, potentially modulating their activity. The piperidine ring can also contribute to the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[2-[1H-indole-6-carbonyl(methyl)amino]acetyl]piperidine-3-carboxylic acid is unique due to the combination of the indole moiety with the piperidine ring and the specific functional groups present. This unique structure can result in distinct biological activities and chemical reactivity compared to other similar compounds .

Properties

IUPAC Name

1-[2-[1H-indole-6-carbonyl(methyl)amino]acetyl]piperidine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O4/c1-20(11-16(22)21-8-2-3-14(10-21)18(24)25)17(23)13-5-4-12-6-7-19-15(12)9-13/h4-7,9,14,19H,2-3,8,10-11H2,1H3,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGVSFCOJYQMGEI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC(=O)N1CCCC(C1)C(=O)O)C(=O)C2=CC3=C(C=C2)C=CN3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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